molecular formula C9H8N2O2 B1423748 4-Methyl-1H-indazole-6-carboxylic acid CAS No. 1263378-95-5

4-Methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1423748
CAS No.: 1263378-95-5
M. Wt: 176.17 g/mol
InChI Key: RXIVLLIXGQIDJO-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-6-carboxylic acid (CAS 1263378-95-5) is a versatile indazole-based building block prized in medicinal and organic chemistry for the synthesis of more complex molecules. With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, this compound serves as a key intermediate in exploratory research and drug discovery programs. The core value of this compound lies in its bifunctional structure. The carboxylic acid group allows for further derivatization, most commonly through the formation of amide bonds, which is a fundamental linkage in drug design. The specific substitution pattern of the methyl group at the 4-position of the indazole ring is of significant interest, as it can be leveraged to fine-tune the properties of the final molecule, such as its metabolic stability, binding affinity, and overall pharmacokinetic profile. While specific biological data for this exact analog is not widely published, indazole-6-carboxylic acid derivatives are recognized as important scaffolds in pharmaceutical development. Related indazole carboxylates are frequently employed in the synthesis of potential therapeutic agents, and research into similar structures has identified compounds that function as inhibitors of critical enzymes, such as p38α MAPK, which is a target in neuroinflammatory pathways . This product is intended for use as a chemical reference standard and a synthetic intermediate in laboratory settings. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIVLLIXGQIDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1H-indazole-6-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various biological pathways, particularly in the development of anticancer and anti-inflammatory drugs.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. In vitro studies demonstrated a dose-dependent increase in apoptosis in breast cancer cell lines. The following table summarizes the findings:

Concentration (mM)% Apoptotic Cells
03.7
115.0
553.2

Agricultural Chemistry

The compound is being investigated for its potential use in developing agrochemicals, including pesticides and herbicides. Its derivatives can enhance the efficacy of existing agricultural chemicals by improving their selectivity and reducing toxicity to non-target species.

Example Application: Herbicide Development
Research has indicated that certain derivatives of indazole can inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide formulation.

Material Science

In material science, this compound is explored for its use in synthesizing novel materials with enhanced properties, such as polymers and coatings.

Research Insights:
Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications.

Biochemical Mechanisms

The mechanisms of action for compounds derived from this compound often involve interaction with various kinases and enzymes:

  • Kinase Inhibition: Indazole derivatives have been reported to inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation.
  • Biochemical Pathways: The inhibition of these kinases can lead to alterations in cell cycle progression and apoptosis, providing a rationale for their use in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Modifications at the 4-position of the indazole ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-Methyl-1H-indazole-6-carboxylic acid -CH₃ C₉H₈N₂O₂ 192.17 40990-53-2 Pharmaceutical intermediate
4-Chloro-1H-indazole-6-carboxylic acid -Cl C₈H₅ClN₂O₂ 196.59 885523-25-1 Medical intermediate
4-Methoxy-1H-indazole-6-carboxylic acid -OCH₃ C₉H₈N₂O₃ 192.17 1167055-67-5 High-purity research chemical
4-Nitro-1H-indazole-6-carboxylic acid -NO₂ C₈H₅N₃O₄ 207.14 141111-53-7 Precursor for reduction reactions

Key Findings :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but may reduce metabolic stability due to higher polarity .
  • Methyl Group (-CH₃) : Balances lipophilicity (XlogP ~1.8 for methyl ester derivatives) and bioavailability, making it a preferred scaffold for lead optimization.

Carboxylic Acid Derivatives

Esterification or substitution of the carboxylic acid group alters pharmacokinetic profiles:

Compound Name Functional Group (6-position) Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Methyl 4-methyl-1H-indazole-6-carboxylate -COOCH₃ C₁₀H₁₀N₂O₂ 190.20 1263378-71-7 Improved cell permeability
4-Chloro-1H-indazole-6-carboxylic acid methyl ester -COOCH₃ C₉H₇ClN₂O₂ 210.62 885519-19-7 Intermediate for API synthesis
4-Methoxy-1H-indazole-6-carboxylic acid methyl ester -COOCH₃ C₁₀H₁₀N₂O₃ 206.20 885521-13-1 Used in high-throughput screening

Key Findings :

  • Methyl Esters : Serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form. They exhibit higher logP values (e.g., 1.8 for methyl 4-methyl-1H-indazole-6-carboxylate), enhancing membrane permeability.
  • Chloro Derivatives : The combination of -Cl and -COOCH₃ groups in 4-chloro-1H-indazole-6-carboxylic acid methyl ester increases electrophilicity, useful in cross-coupling reactions.

Core Modifications: Indazole vs. Indole

Substitution of the indazole core with indole or other heterocycles alters bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Notes
4-Methyl-1H-indole-6-carboxylic acid Indole C₁₀H₉NO₂ 175.19 886363-18-4 Lower metabolic stability vs. indazoles
2-Methyl-1H-indole-6-carboxylic acid Indole C₁₀H₉NO₂ 175.19 1670-82-2 Reduced kinase inhibition potency

Key Findings :

  • Indazoles vs. Indoles : Indazoles exhibit greater metabolic stability due to the pyrazole ring’s resistance to oxidative degradation compared to indoles.
  • Positional Isomerism : Shifting the methyl group from the 4- to 2-position (e.g., 2-methyl-1H-indole-6-carboxylic acid) reduces affinity for ATP-binding pockets in kinase targets.

Biological Activity

4-Methyl-1H-indazole-6-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core structure, which is a bicyclic compound containing a five-membered ring fused to a six-membered ring. The presence of a carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on several enzymes, which can lead to altered metabolic pathways and cellular responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes such as inflammation and cell proliferation.

Antitumor Activity

Research has indicated that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Growth : Studies have shown that certain indazole derivatives can inhibit the growth of cancer cells in vitro. For example, compounds derived from indazoles have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is implicated in tumorigenesis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusFindings
Paul et al. (2018)Antitumor ActivityIdentified specific indazole derivatives with nanomolar IC50 values against PLK4, demonstrating potential for cancer therapy .
Wang et al. (2018)Kinase InhibitionSynthesized derivatives showing strong activity against pan-Pim kinases with low nanomolar IC50 values .
Kolesnikov et al. (2018)Fragment-Based ApproachDeveloped new azaindazole derivatives with enhanced biochemical potency against multiple kinases .

Q & A

Q. How to address discrepancies in reported melting points for indazole derivatives?

  • Answer :
  • Source Analysis : Compare synthetic routes (e.g., solvent-free vs. solvent-based crystallization).
  • DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to confirm melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-indazole-6-carboxylic acid
Reactant of Route 2
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4-Methyl-1H-indazole-6-carboxylic acid

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